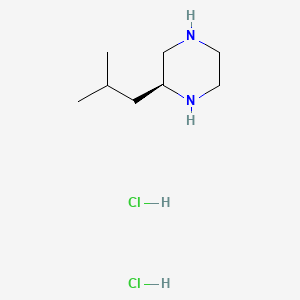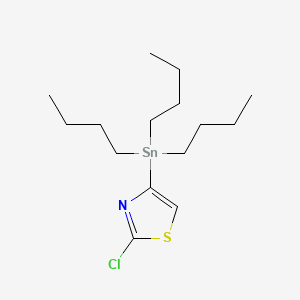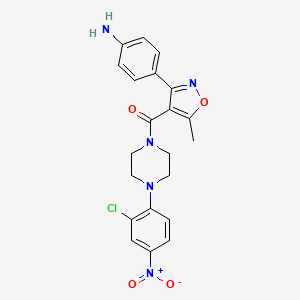
(3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone is a complex organic compound that features a combination of isoxazole, piperazine, and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Piperazine Derivatization: The piperazine ring is functionalized with the 2-chloro-4-nitrophenyl group through a nucleophilic aromatic substitution reaction.
Coupling Reaction: The final step involves coupling the isoxazole derivative with the piperazine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group on the piperazine ring, converting it to an amino group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation (H₂/Pd-C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various functional groups on the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance binding affinity through its basic nitrogen atoms. These interactions can modulate biological pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
- (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone
Uniqueness
The presence of both the 2-chloro and 4-nitro groups on the piperazine ring in (3-(4-Aminophenyl)-5-methylisoxazol-4-yl)(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)methanone distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.
Propriétés
IUPAC Name |
[3-(4-aminophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O4/c1-13-19(20(24-31-13)14-2-4-15(23)5-3-14)21(28)26-10-8-25(9-11-26)18-7-6-16(27(29)30)12-17(18)22/h2-7,12H,8-11,23H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFORBGIGTQZJOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)N)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120491 |
Source


|
| Record name | [3-(4-Aminophenyl)-5-methyl-4-isoxazolyl][4-(2-chloro-4-nitrophenyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264870-22-5 |
Source


|
| Record name | [3-(4-Aminophenyl)-5-methyl-4-isoxazolyl][4-(2-chloro-4-nitrophenyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1264870-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(4-Aminophenyl)-5-methyl-4-isoxazolyl][4-(2-chloro-4-nitrophenyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
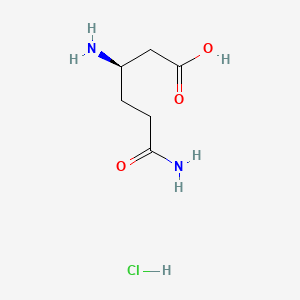

![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)
![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)
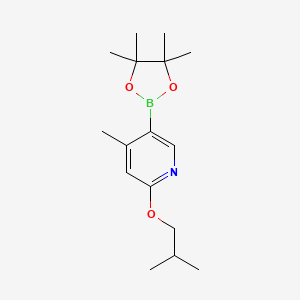


![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B567254.png)



![3-[Benzyl(methyl)amino]-2,2-difluoropropanoic Acid](/img/structure/B567262.png)
